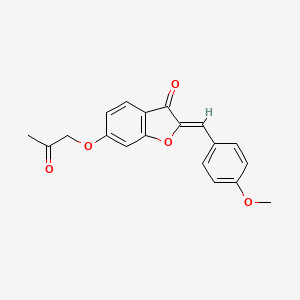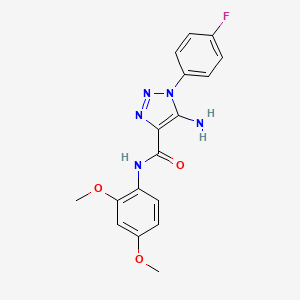![molecular formula C28H27N5O3 B2582919 2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-88-0](/img/structure/B2582919.png)
2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a chemical compound with the molecular formula C28H27N5O3 and a molecular weight of 481.556. It is a member of the quinazoline family, which consists of a benzene ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC(C)CNC(=O)c1ccc2c(c1)n3c(nn(c3=O)Cc4ccc(cc4)C=C)n(c2=O)Cc5ccccc5 .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 148.0±0.5 cm3, and a molar volume of 403.3±7.0 cm3. It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds. Its polar surface area is 85 Å2, and its polarizability is 58.7±0.5 10-24 cm3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Exploration
Heterocyclic compounds, including triazoloquinazolines and their derivatives, have been extensively studied for their synthetic pathways and potential as scaffolds in drug discovery. The synthesis of such compounds often involves reactions of anthranilamide with isocyanates, leading to diverse heterocyclic systems with potential therapeutic applications. For example, Chern et al. (1988) described a facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds through reactions involving anthranilamide and isocyanates, showcasing the versatility of these synthetic approaches in creating complex heterocycles Chern, J., Shish, F.-J., Chang, C., Chan, C.-H., & Liu, K.-c. (1988). Journal of Heterocyclic Chemistry, 25, 1103-1105.
Biological Activities and Applications
Triazoloquinazolines and similar heterocyclic compounds have been evaluated for various biological activities, including antimicrobial, analgesic, and potential anticancer properties. For instance, Saad et al. (2011) synthesized new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety, investigating their analgesic activities. This work underscores the potential of triazoloquinazoline derivatives in developing new therapeutic agents Saad, H., Osman, N. A., & Moustafa, A. (2011). Molecules, 16, 10187-10201.
Similarly, Gadhave et al. (2020) designed and synthesized benzothiazole-based triazoloquinazoline derivatives, evaluating their antioxidant and antibacterial activities. This study highlights the utility of heterocyclic compounds in addressing various pharmacological targets Gadhave, R., & Kuchekar, B. (2020). Asian Journal of Chemistry, 32, 580-586.
Eigenschaften
IUPAC Name |
2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-19(2)16-29-25(34)22-13-14-23-24(15-22)33-27(31(26(23)35)17-20-9-5-3-6-10-20)30-32(28(33)36)18-21-11-7-4-8-12-21/h3-15,19H,16-18H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCSJGYKKQHLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2582836.png)

![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)
![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)


![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)
![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)

![N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2582852.png)
![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)
![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2582859.png)